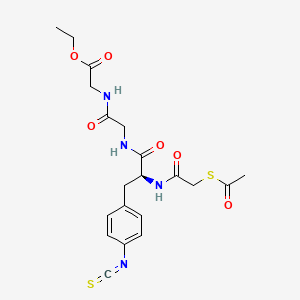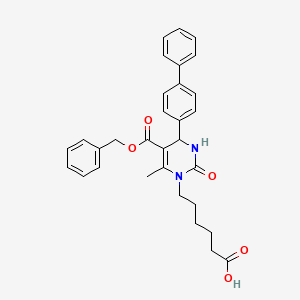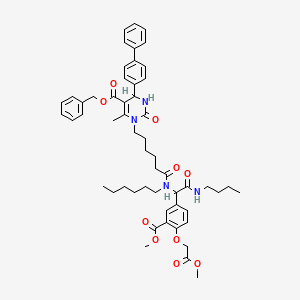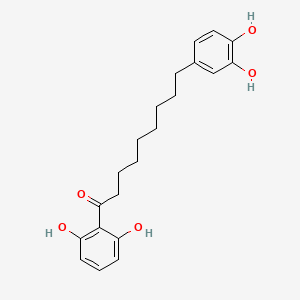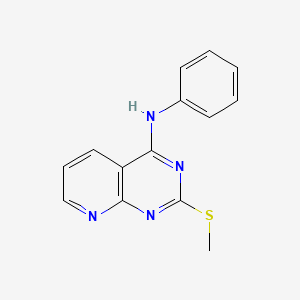
MD 39-AM
Overview
Description
MD-39-AM is a compound known for its antihypertensive, diuretic, and saliuretic activities. It has a molecular formula of C14H12N4S and a molecular weight of 268.34 g/mol . This compound is primarily used in scientific research and exhibits significant pharmacokinetic properties .
Preparation Methods
The synthesis of MD-39-AM involves several steps:
Starting Materials: The synthesis begins with 2-chloronicotinic acid, which is converted to its acyl chloride form.
Reaction with Thiourea: The acyl chloride reacts with thiourea in the presence of triethylamine to form an intermediate compound.
Avoiding Substitution: To avoid the substitution of the chlorine atom by sulfur, 2-methylisothiourea is used.
Industrial production methods for MD-39-AM are not widely documented, but the synthesis typically involves controlled laboratory conditions to ensure purity and yield.
Chemical Reactions Analysis
MD-39-AM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, altering the compound’s structure and properties.
Substitution: Substitution reactions, particularly involving the chlorine atom, are common.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MD-39-AM has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s antihypertensive and diuretic properties make it valuable in biological studies.
Medicine: Research into its pharmacokinetic properties and potential therapeutic applications is ongoing.
Industry: While primarily used in research, its properties may have industrial applications in the future.
Mechanism of Action
MD-39-AM exerts its effects through several mechanisms:
Antihypertensive Activity: It acts on specific molecular targets to reduce blood pressure.
Diuretic and Saliuretic Activities: The compound promotes the excretion of water and salts from the body, which is beneficial in treating conditions like hypertension.
The exact molecular targets and pathways involved in these activities are subjects of ongoing research.
Comparison with Similar Compounds
MD-39-AM is unique in its combination of antihypertensive, diuretic, and saliuretic activities. Similar compounds include:
2-Methylthiopyrido[2,3-d]pyrimidines: These compounds share structural similarities and exhibit similar pharmacological activities.
4-Anilino Derivatives: These derivatives also have antihypertensive and diuretic properties.
MD-39-AM stands out due to its specific molecular structure and the combination of its pharmacological effects.
Properties
IUPAC Name |
2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-19-14-17-12-11(8-5-9-15-12)13(18-14)16-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKYLKUKNGKEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CC=N2)C(=N1)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222881 | |
| Record name | MD 39-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72564-74-0 | |
| Record name | MD 39-AM | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072564740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MD 39-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



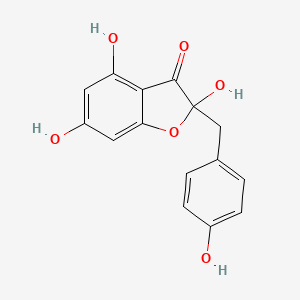
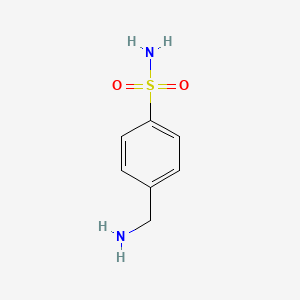

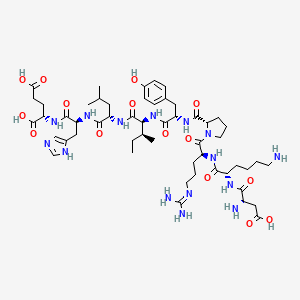
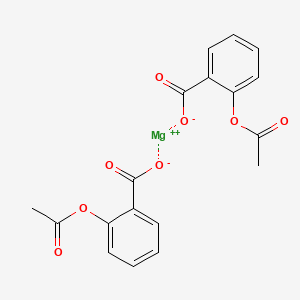
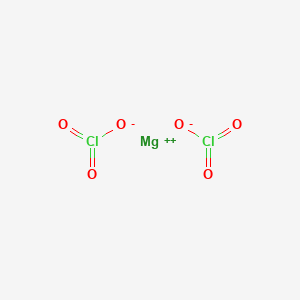
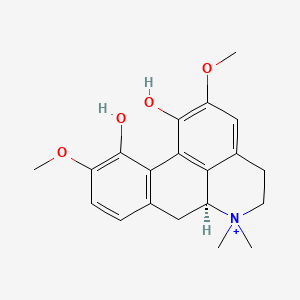

![4-methyl-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B1675915.png)
